An In-depth Technical Guide to (2-Fluorobenzyl)hydrazine: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to (2-Fluorobenzyl)hydrazine: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of (2-Fluorobenzyl)hydrazine. This compound is a key intermediate in medicinal chemistry and drug development, valued for the introduction of the 2-fluorobenzyl moiety into target molecules.
Chemical Identity and Physical Properties
(2-Fluorobenzyl)hydrazine is a substituted hydrazine derivative. Its core structure consists of a hydrazine group attached to a benzyl group, which is in turn substituted with a fluorine atom at the ortho position of the benzene ring.
Table 1: Chemical Identifiers and Physical Properties of (2-Fluorobenzyl)hydrazine
| Property | Value | Citation(s) |
| IUPAC Name | 1-(2-fluorobenzyl)hydrazine | |
| Synonyms | (2-fluorophenyl)methylhydrazine | [1][2] |
| CAS Number | 51859-98-4 | [1][2] |
| Molecular Formula | C₇H₉FN₂ | [1][2] |
| Molecular Weight | 140.16 g/mol | [1][2] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Boiling Point | 265.8 °C at 760 mmHg | |
| Density (Predicted) | 1.144 g/cm³ | [1] |
| pKa (Predicted) | 6.74 | [1] |
| Flash Point | 114.6 ± 22.6 °C |
Chemical Structure
The structure of (2-Fluorobenzyl)hydrazine features a flexible benzyl group and a reactive hydrazine moiety. The fluorine atom at the ortho position influences the electronic properties of the aromatic ring and can participate in specific interactions within a biological target.
Structural Formula: C₆H₄F-CH₂-NH-NH₂[3]
Synthesis
(2-Fluorobenzyl)hydrazine is typically synthesized via the nucleophilic substitution of a 2-fluorobenzyl halide with hydrazine. The following protocol is a detailed method for the synthesis of its hydrochloride salt, which is often a more stable and easily handled form.
Experimental Protocol: Synthesis of (2-Fluorobenzyl)hydrazine Hydrochloride
This protocol is adapted from a patented procedure for the synthesis of (2-Fluorobenzyl)hydrazine hydrochloride.
Materials:
-
alpha-Chloro-o-fluorotoluene (2-Fluorobenzyl chloride)
-
Hydrazine hydrate
-
Water
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Dichloromethane
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Ethyl acetate-hydrochloric acid solution
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Isopropanol
Procedure:
-
To a pre-cooled solution of water (500 ml) and hydrazine hydrate (301.5 g) at 0-5°C, slowly add 2-Fluorobenzyl chloride (100 g).
-
Raise the temperature of the reaction mixture to 25-30°C and stir for 4 hours.
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Add dichloromethane to the reaction mixture at 25-30°C and stir for 20 minutes.
-
Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and add ethyl acetate-hydrochloric acid solution (260 ml) at 25-30°C. Stir for 4 hours.
-
Filter the precipitated solid and wash with dichloromethane.
-
To the obtained wet compound, add isopropanol (600 ml) at 25-30°C.
-
Heat the reaction mixture to 60-65°C and stir for 45 minutes.
-
Cool the reaction mixture to 25-30°C and stir for 3 hours.
-
Filter the precipitated solid, wash with isopropanol, and dry to yield (2-Fluorobenzyl)hydrazine hydrochloride.[4]
Preparation of the Free Base: To obtain the free base, the hydrochloride salt can be neutralized with a suitable base, such as an aqueous solution of sodium hydroxide or sodium bicarbonate, followed by extraction with an organic solvent like dichloromethane or ethyl acetate. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. Further purification can be achieved by vacuum distillation.
Analytical Characterization
A comprehensive analysis of (2-Fluorobenzyl)hydrazine is crucial for confirming its identity and purity. The following sections detail the expected outcomes from various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydrazine protons. The aromatic protons will appear as a multiplet in the range of δ 7.0-7.5 ppm, with splitting patterns influenced by the fluorine atom. The benzylic protons (CH₂) will likely appear as a singlet around δ 3.9-4.1 ppm. The hydrazine protons (NH and NH₂) will be visible as broad singlets that can exchange with D₂O; their chemical shifts can vary depending on the solvent and concentration.[5]
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the benzylic carbon. The aromatic carbons will resonate in the region of δ 115-165 ppm, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The benzylic carbon (CH₂) is expected to appear around δ 50-60 ppm.[6]
Infrared (IR) Spectroscopy
The IR spectrum of (2-Fluorobenzyl)hydrazine will exhibit characteristic absorption bands for the N-H and C-H stretching vibrations.
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N-H Stretching: Look for medium to weak bands in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching of the hydrazine group.
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C-H Stretching (Aromatic): Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.
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C-H Stretching (Aliphatic): The benzylic CH₂ group will show C-H stretching bands just below 3000 cm⁻¹.
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C=C Stretching (Aromatic): Aromatic ring C=C stretching will be observed in the 1450-1600 cm⁻¹ region.
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C-F Stretching: A strong absorption band for the C-F stretch is expected in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 140. Common fragmentation patterns for benzylamines include the cleavage of the C-C bond alpha to the nitrogen, leading to the formation of a tropylium ion or a substituted tropylium ion. For (2-Fluorobenzyl)hydrazine, a prominent fragment would be the 2-fluorotropylium cation at m/z 109, resulting from the loss of the NHNH₂ radical. Another possible fragmentation is the loss of NH₂ to give a fragment at m/z 124.
Reactivity and Stability
(2-Fluorobenzyl)hydrazine is a reactive nucleophile due to the lone pairs of electrons on the nitrogen atoms. It readily reacts with electrophiles, particularly carbonyl compounds (aldehydes and ketones), to form the corresponding hydrazones. This reactivity is the basis for its use as a building block in the synthesis of various heterocyclic compounds.
The compound is sensitive to air and light. For long-term storage, it should be kept in a dark place under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (below -20°C) to maintain its stability.[1]
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of (2-Fluorobenzyl)hydrazine.
Caption: Workflow for the synthesis and characterization of (2-Fluorobenzyl)hydrazine.
References
- 1. nbinno.com [nbinno.com]
- 2. (2-Fluorobenzyl)hydrazine | C7H9FN2 | CID 10374537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2-Fluorobenzyl)hydrazine High Purity Industrial-Grade Chemical for Synthesis at an Attractive Price [jigspharma.com]
- 4. (2-Fluorobenzyl)hydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. (2-FLUORO-BENZYL)-HYDRAZINE(51859-98-4) 1H NMR [m.chemicalbook.com]
- 6. 2-Fluorobenzyl cyanide(326-62-5) 13C NMR [m.chemicalbook.com]

